2-(1-Hydroxycyclohexyl)hept-6-en-3-one
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Overview
Description
2-(1-Hydroxycyclohexyl)hept-6-en-3-one is a chemical compound characterized by a cyclohexyl ring attached to a heptenone chain. This compound is notable for its unique structure, which combines a hydroxyl group and an enone functionality, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxycyclohexyl)hept-6-en-3-one typically involves the reaction of cyclohexanone with hept-6-en-3-one under specific conditions. One common method includes the use of a base catalyst to facilitate the aldol condensation reaction, followed by reduction to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydroxycyclohexyl)hept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The enone functionality can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(1-Oxocyclohexyl)hept-6-en-3-one.
Reduction: Formation of 2-(1-Hydroxycyclohexyl)heptane.
Substitution: Formation of 2-(1-Chlorocyclohexyl)hept-6-en-3-one or 2-(1-Bromocyclohexyl)hept-6-en-3-one.
Scientific Research Applications
2-(1-Hydroxycyclohexyl)hept-6-en-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclohexyl)hept-6-en-3-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the enone functionality can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Cyclohexanone: Lacks the enone functionality, making it less reactive in certain types of reactions.
Hept-6-en-3-one: Lacks the cyclohexyl ring, resulting in different chemical properties and reactivity.
2-Cyclohexylideneheptan-3-one: Similar structure but with a different arrangement of double bonds.
Uniqueness: 2-(1-Hydroxycyclohexyl)hept-6-en-3-one is unique due to its combination of a cyclohexyl ring and an enone functionality, providing a versatile platform for various chemical transformations and applications in research and industry .
Properties
CAS No. |
61841-13-2 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-(1-hydroxycyclohexyl)hept-6-en-3-one |
InChI |
InChI=1S/C13H22O2/c1-3-4-8-12(14)11(2)13(15)9-6-5-7-10-13/h3,11,15H,1,4-10H2,2H3 |
InChI Key |
GILPXKWUJBHPQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCC=C)C1(CCCCC1)O |
Origin of Product |
United States |
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